![molecular formula C11H14O2 B1450137 {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol CAS No. 569361-03-1](/img/structure/B1450137.png)
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Übersicht
Beschreibung
The compound “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” is also known as [(2-Methyl-2-propen-1-yl)oxy]benzene . It has a molecular formula of C10H12O and a molecular mass of 148.20 .
Molecular Structure Analysis
The molecular structure of “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” can be represented by its molecular formula, C10H12O . More detailed structural information might be available in specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen
1. Solvatochromic Phenolates Research
A study by Nandi et al. (2012) involved the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenols. These compounds exhibited solvatochromism, a phenomenon where a substance changes color due to solvent polarity changes. Such compounds are instrumental in investigating solvent mixtures and understanding solute-solvent interactions (Nandi et al., 2012).
2. Catalysis and Chemical Synthesis
In a study by Sarki et al. (2021), methanol was utilized as both a hydrogen source and a C1 synthon in organic synthesis, showing its importance in the creation of complex chemical structures. This demonstrates methanol's significant role in chemical reactions and its potential in advancing catalytic methods and synthesis (Sarki et al., 2021).
3. Mechanistic Analysis in Organic Reactions
A 2020 study by Kaithal et al. focused on the β-methylation of alcohols with methanol. They conducted a detailed mechanistic analysis to understand the process better. Such studies help in elucidating reaction pathways and optimizing catalytic systems (Kaithal et al., 2020).
4. Hydrogen Donor Applications
A paper by Smith and Maitlis (1985) explored methanol's role as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This highlights the versatility of methanol in various organic transformations and its potential in sustainable chemistry applications (Smith & Maitlis, 1985).
5. Photolysis and Product Formation
Prager and Smith (1994) investigated the photolysis of phenyldisic acids in methanol, leading to unique product formation. Such studies are vital for understanding reaction mechanisms under light exposure, which can be crucial in photochemical processes and material science (Prager & Smith, 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFXNDASQMBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651090 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol | |
CAS RN |
569361-03-1 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



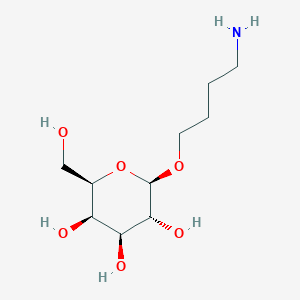
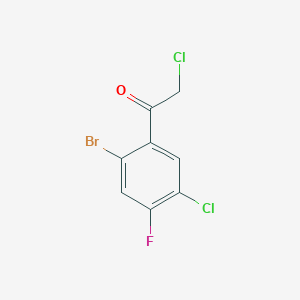
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)

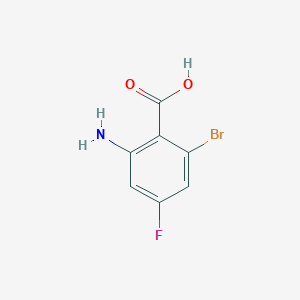
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)


![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)
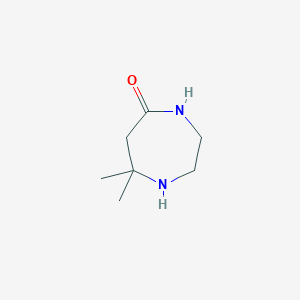
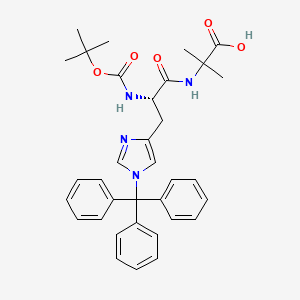

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)